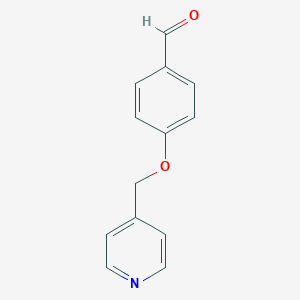

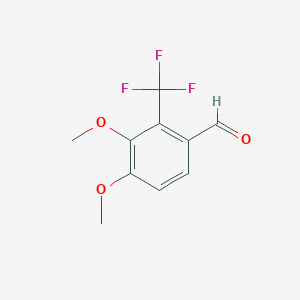

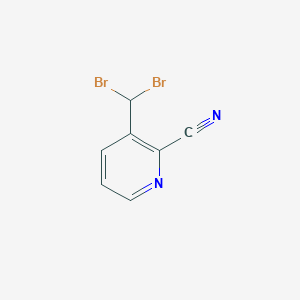

![molecular formula C11H19NO2 B173646 Ethyl 9-azabicyclo[3.3.1]nonane-3-carboxylate CAS No. 141379-91-1](/img/structure/B173646.png)

Ethyl 9-azabicyclo[3.3.1]nonane-3-carboxylate

Descripción general

Descripción

Ethyl 9-azabicyclo[3.3.1]nonane-3-carboxylate, also known as EBIO, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. EBIO is a bicyclic compound that belongs to the class of azabicyclo compounds, which are known for their unique structural and functional properties.

Aplicaciones Científicas De Investigación

Ethyl 9-azabicyclo[3.3.1]nonane-3-carboxylate has been extensively studied for its potential applications in various fields, including neuroscience, pharmacology, and physiology. In neuroscience, Ethyl 9-azabicyclo[3.3.1]nonane-3-carboxylate has been shown to enhance the activity of potassium channels, which play a critical role in regulating neuronal excitability. This property of Ethyl 9-azabicyclo[3.3.1]nonane-3-carboxylate has led to its use as a research tool to study the function of potassium channels in the brain.

In pharmacology, Ethyl 9-azabicyclo[3.3.1]nonane-3-carboxylate has been shown to have vasodilatory effects, which make it a potential candidate for the treatment of hypertension and other cardiovascular diseases. Additionally, Ethyl 9-azabicyclo[3.3.1]nonane-3-carboxylate has been shown to have anti-inflammatory properties, which may make it a useful therapeutic agent for the treatment of inflammatory diseases.

In physiology, Ethyl 9-azabicyclo[3.3.1]nonane-3-carboxylate has been shown to enhance the contractility of smooth muscle cells, which may have implications for the treatment of conditions such as asthma and urinary incontinence. Ethyl 9-azabicyclo[3.3.1]nonane-3-carboxylate has also been shown to have analgesic properties, which may make it a useful therapeutic agent for the treatment of pain.

Mecanismo De Acción

The mechanism of action of Ethyl 9-azabicyclo[3.3.1]nonane-3-carboxylate involves the activation of potassium channels, which leads to an increase in potassium efflux from cells. This increase in potassium efflux hyperpolarizes the cell membrane, which reduces the excitability of cells. Additionally, Ethyl 9-azabicyclo[3.3.1]nonane-3-carboxylate has been shown to activate calcium-activated potassium channels, which also contribute to its effects on cellular excitability.

Biochemical and Physiological Effects

Ethyl 9-azabicyclo[3.3.1]nonane-3-carboxylate has several biochemical and physiological effects, including the activation of potassium channels, vasodilation, anti-inflammatory effects, enhancement of smooth muscle cell contractility, and analgesic effects. These effects make Ethyl 9-azabicyclo[3.3.1]nonane-3-carboxylate a potential candidate for the treatment of a variety of diseases and conditions.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of using Ethyl 9-azabicyclo[3.3.1]nonane-3-carboxylate in lab experiments is its specificity for potassium channels, which allows for the selective modulation of cellular excitability. Additionally, Ethyl 9-azabicyclo[3.3.1]nonane-3-carboxylate has been shown to be relatively stable and can be easily synthesized in the lab. However, one limitation of using Ethyl 9-azabicyclo[3.3.1]nonane-3-carboxylate is its potential toxicity, which may limit its use in certain experiments.

Direcciones Futuras

There are several future directions for research on Ethyl 9-azabicyclo[3.3.1]nonane-3-carboxylate, including the development of more potent and selective analogs, the investigation of its potential use in the treatment of cardiovascular and inflammatory diseases, and the exploration of its effects on other ion channels and cellular processes. Additionally, the use of Ethyl 9-azabicyclo[3.3.1]nonane-3-carboxylate in combination with other drugs may lead to the development of novel therapeutic strategies for the treatment of various diseases and conditions.

Conclusion

In conclusion, Ethyl 9-azabicyclo[3.3.1]nonane-3-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis of Ethyl 9-azabicyclo[3.3.1]nonane-3-carboxylate is a complex process that requires expertise in organic chemistry and access to specialized equipment. Ethyl 9-azabicyclo[3.3.1]nonane-3-carboxylate has been extensively studied for its potential applications in neuroscience, pharmacology, and physiology. The mechanism of action of Ethyl 9-azabicyclo[3.3.1]nonane-3-carboxylate involves the activation of potassium channels, which leads to an increase in potassium efflux from cells. Ethyl 9-azabicyclo[3.3.1]nonane-3-carboxylate has several biochemical and physiological effects, including the activation of potassium channels, vasodilation, anti-inflammatory effects, enhancement of smooth muscle cell contractility, and analgesic effects. There are several future directions for research on Ethyl 9-azabicyclo[3.3.1]nonane-3-carboxylate, including the development of more potent and selective analogs, the investigation of its potential use in the treatment of various diseases, and the exploration of its effects on other ion channels and cellular processes.

Propiedades

IUPAC Name |

ethyl 9-azabicyclo[3.3.1]nonane-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO2/c1-2-14-11(13)8-6-9-4-3-5-10(7-8)12-9/h8-10,12H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DETHQVZHERPHHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CC2CCCC(C1)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 9-azabicyclo[3.3.1]nonane-3-carboxylate | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

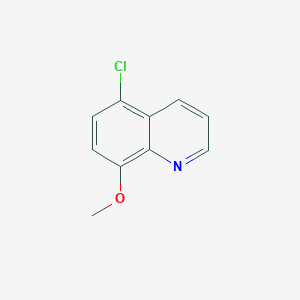

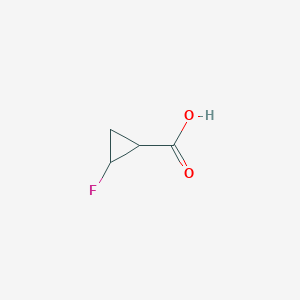

![1-Boc-4-[(2-methylphenyl)methyl]-4-piperidinecarboxylic acid](/img/structure/B173591.png)

![3-Methyl-1h-thieno[3,2-c]pyrazole](/img/structure/B173614.png)